molecular formula C22H15BrN4O4 B11704880 5-bromo-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide

5-bromo-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide

Cat. No.: B11704880
M. Wt: 479.3 g/mol
InChI Key: JDRYCBLTATXHHY-WYMPLXKRSA-N
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Description

5-bromo-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their diverse biological and pharmacological activities

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of hydroxyl and nitro groups makes it susceptible to oxidation reactions.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular pathways by binding to active sites or altering the structure of target molecules. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

These compounds share structural similarities but differ in their specific substituents, which can significantly affect their chemical properties and biological activities

Properties

Molecular Formula

C22H15BrN4O4

Molecular Weight

479.3 g/mol

IUPAC Name

5-bromo-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-3-phenyl-1H-indole-2-carboxamide

InChI

InChI=1S/C22H15BrN4O4/c23-15-6-8-18-17(11-15)20(13-4-2-1-3-5-13)21(25-18)22(29)26-24-12-14-10-16(27(30)31)7-9-19(14)28/h1-12,25,28H,(H,26,29)/b24-12+

InChI Key

JDRYCBLTATXHHY-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Br)C(=O)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Br)C(=O)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

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